1-(4-(Tert-butyl)-1-methoxycyclohexyl)-N-methylmethanamine
CAS No.:
Cat. No.: VC18256972
Molecular Formula: C13H27NO
Molecular Weight: 213.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H27NO |
|---|---|
| Molecular Weight | 213.36 g/mol |
| IUPAC Name | 1-(4-tert-butyl-1-methoxycyclohexyl)-N-methylmethanamine |
| Standard InChI | InChI=1S/C13H27NO/c1-12(2,3)11-6-8-13(15-5,9-7-11)10-14-4/h11,14H,6-10H2,1-5H3 |
| Standard InChI Key | DSSKUPHMYWPSSR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1CCC(CC1)(CNC)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-(4-(Tert-butyl)-1-methoxycyclohexyl)-N-methylmethanamine (IUPAC name: 1-(4-tert-butyl-1-methoxycyclohexyl)-N-methylmethanamine) features a cyclohexane ring with three distinct substituents:
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A tert-butyl group at the 4-position, introducing significant steric bulk.
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A methoxy group at the 1-position, contributing electron-donating effects.
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An N-methylmethanamine side chain at the 1-position, providing basicity and potential for hydrogen bonding .
The compound’s molecular formula is C₁₃H₂₇NO, with a molecular weight of 213.36 g/mol. Its canonical SMILES notation (CC(C)(C)C1CCC(CC1)(CNC)OC) and InChIKey (DSSKUPHMYWPSSR-UHFFFAOYSA-N) further clarify its structural arrangement .
Table 1: Key Molecular Descriptors
Stereochemical Considerations
The cyclohexane ring’s chair conformation likely positions the tert-butyl group equatorially to minimize steric strain, while the methoxy and N-methylmethanamine groups may adopt axial or equatorial orientations depending on synthetic conditions. Computational modeling or crystallographic data would be required to confirm preferred conformations, though such studies are absent from current literature .
Synthesis and Manufacturing
Synthetic Pathways
While explicit details about this compound’s synthesis remain undocumented, analogous cyclohexane derivatives provide clues. For instance, 4-tert-butyl-1-methoxycyclohexene (CAS 57466-12-3) has been synthesized via epoxidation and ring-opening reactions, as reported by Rozen et al. (1992) . A plausible route for 1-(4-(tert-butyl)-1-methoxycyclohexyl)-N-methylmethanamine could involve:
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Cyclohexene functionalization: Introducing tert-butyl and methoxy groups via electrophilic addition or catalytic hydrogenation.
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Amination: Reacting the intermediate with methylamine under reductive conditions to form the N-methylmethanamine side chain .
Industrial Availability
Commercial production has been discontinued by suppliers such as Fluorochem, with no active listings for 1g, 250mg, or 500mg quantities . Researchers seeking analogues must consult specialized chemical vendors or pursue custom synthesis.
Physicochemical Properties
Thermal Stability
The tert-butyl group enhances thermal stability by reducing ring strain and steric crowding, though experimental data on melting or boiling points are unavailable. Comparative analysis with 1-tert-butyl-4-methylcyclohexane (PubChem CID 232462) suggests a boiling point range of 180–220°C, extrapolated from structural similarities .
Solubility and Reactivity
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Solubility: Predicted to be lipophilic due to the tert-butyl and methoxy groups, with limited water solubility.
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Reactivity: The amine group may participate in acid-base reactions, while the methoxy group could undergo demethylation under strong acidic conditions. Steric hindrance from the tert-butyl group likely slows nucleophilic attacks at the cyclohexane core .
Applications in Scientific Research
Medicinal Chemistry
Though no specific biological targets are documented, the compound’s structural features align with pharmacophores found in:
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CNS agents: Tert-butyl groups enhance blood-brain barrier penetration.
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Enzyme inhibitors: The amine moiety could interact with catalytic sites in proteases or kinases.
Material Science
Potential uses include:
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